molecular formula C18H22N2O3 B3000372 N1-((2,5-dimethylfuran-3-yl)methyl)-N2-(4-isopropylphenyl)oxalamide CAS No. 1351607-02-7

N1-((2,5-dimethylfuran-3-yl)methyl)-N2-(4-isopropylphenyl)oxalamide

Cat. No. B3000372
CAS RN: 1351607-02-7
M. Wt: 314.385
InChI Key: IKVKFTWPCFKIQM-UHFFFAOYSA-N
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Description

Synthesis Analysis

Paper outlines a novel one-pot synthetic approach to N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides, which could be relevant to the synthesis of "N1-((2,5-dimethylfuran-3-yl)methyl)-N2-(4-isopropylphenyl)oxalamide". The method involves a rearrangement of 3-(2-nitroaryl)oxirane-2-carboxamides and is described as operationally simple and high yielding. This suggests that a similar approach might be used for the synthesis of the compound , with appropriate modifications to the starting materials.

Molecular Structure Analysis

The crystal structure analysis of a related compound is discussed in paper , where the structure of N-[(6-methoxy-4-oxo-1,4-dihydroquinolin-3-yl)methyl]-2,2-dimethylpropanamide was determined by X-ray diffraction. The compound crystallized in the triclinic system and exhibited intermolecular hydrogen bonds. This information is useful for understanding how similar compounds, such as "this compound", might crystallize and what types of intermolecular interactions could be present.

Chemical Reactions Analysis

The papers provided do not directly discuss the chemical reactions of "this compound". However, paper describes the use of a reagent for reductive amination reactions with primary and secondary amines, which could be relevant for the modification of oxalamide compounds. This suggests that the compound may also undergo similar reactions, potentially expanding its range of derivatives and applications.

Physical and Chemical Properties Analysis

None of the provided papers directly address the physical and chemical properties of "this compound". However, the general properties of oxalamides and related compounds, such as solubility, melting points, and stability, can often be inferred from similar compounds. For instance, the crystalline nature of the compound discussed in paper provides some insight into its solid-state properties, which may be comparable to those of the compound of interest.

Scientific Research Applications

Organic Solvent Applications

N,N-Dimethylformamide (DMF) is widely utilized as an organic solvent in the production of synthetic leathers and resins, highlighting the importance of chemicals with similar properties in industrial applications. DMF's low volatility makes it an attractive material despite its hazardous effects, such as liver damage and possible carcinogenesis, emphasizing the need for safer solvent alternatives in industrial workplaces (Kim & Kim, 2011).

Pharmacological Studies

Research on psychoactive substances , including NPS (new psychoactive substances), reveals the importance of understanding the pharmacokinetics, pharmacodynamics, and toxicology of compounds with psychoactive effects. This underscores the potential research interest in novel compounds for therapeutic applications or the assessment of their risks (Nugteren-van Lonkhuyzen et al., 2015).

Chemical Structure and Bioactivity

The study of nitrogen heterocycles among U.S. FDA approved pharmaceuticals illustrates the significance of structural analysis in drug discovery, suggesting that compounds like "N1-((2,5-dimethylfuran-3-yl)methyl)-N2-(4-isopropylphenyl)oxalamide" could have potential applications in pharmaceutical development based on their structural components (Vitaku et al., 2014).

Biomass Conversion and Green Chemistry

The conversion of plant biomass into furan derivatives and their application in creating sustainable polymers, fuels, and functional materials demonstrates the relevance of studying compounds like "this compound" for environmental sustainability and green chemistry solutions (Chernyshev et al., 2017).

properties

IUPAC Name

N-[(2,5-dimethylfuran-3-yl)methyl]-N'-(4-propan-2-ylphenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O3/c1-11(2)14-5-7-16(8-6-14)20-18(22)17(21)19-10-15-9-12(3)23-13(15)4/h5-9,11H,10H2,1-4H3,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKVKFTWPCFKIQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)CNC(=O)C(=O)NC2=CC=C(C=C2)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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